Cas no 117713-57-2 (1,3-Di((113C)methyl)benzene)

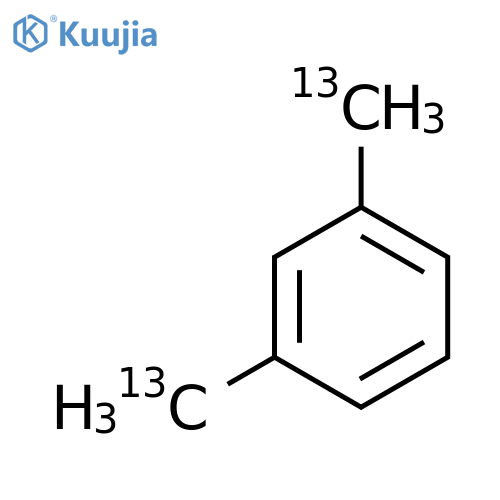

1,3-Di((113C)methyl)benzene structure

商品名:1,3-Di((113C)methyl)benzene

1,3-Di((113C)methyl)benzene 化学的及び物理的性質

名前と識別子

-

- Benzene,1,3-di(methyl-13C)-

- 1,3-di(methyl)benzene

- M-XYLENE-ALPHA,ALPHA'-13C2

- 1,3-bis[(13C)methyl]benzene

- 117713-57-2

- m-Xylene-alpha,alpha-13c2,99 atom % 13 c

- DTXSID40583887

- M-XYLENE-ALPHA,ALPHA/'-13C2

- 1,3-Bis[(~13~C)methyl]benzene

- m-Xylene-dimethyl-13C2

- m-Xylene-(dimethyl-13C2), 99 atom % 13C

- J-003655

- 1,3-Di((113C)methyl)benzene

-

- インチ: InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3/i1+1,2+1

- InChIKey: IVSZLXZYQVIEFR-ZDOIIHCHSA-N

- ほほえんだ: C1([13CH3])C=CC=C([13CH3])C=1

計算された属性

- せいみつぶんしりょう: 108.084959990g/mol

- どういたいしつりょう: 108.084959990g/mol

- 同位体原子数: 2

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 58.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 0Ų

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.884 g/mL at 25 °C

- ゆうかいてん: -48 °C(lit.)

- ふってん: 138-139 °C(lit.)

- フラッシュポイント: 77 °F

- 屈折率: n20/D 1.497(lit.)

- ようかいせい: 未確定

1,3-Di((113C)methyl)benzene セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:UN 1307 3/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36/37/38-38-20/21-10

- セキュリティの説明: 16-26-36-25

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- リスク用語:20/21/22-36/37/38

1,3-Di((113C)methyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 487236-1G |

1,3-Di((113C)methyl)benzene |

117713-57-2 | 1g |

¥12036.65 | 2023-12-05 |

1,3-Di((113C)methyl)benzene 関連文献

-

1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

117713-57-2 (1,3-Di((113C)methyl)benzene) 関連製品

- 1124-18-1(Toluene-d3)

- 116598-94-8(Benzene,1,4-di(methyl-13C)- (9CI))

- 116601-58-2(m-Xylene-D10)

- 16034-43-8(p-Xylene-d4 (ring-d4))

- 2037-26-5(1,2,3,4,5-pentadeuterio-6-(trideuteriomethyl)benzene)

- 1603-99-2(Toluene-d5)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量